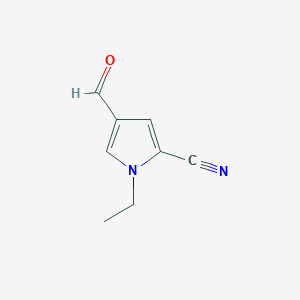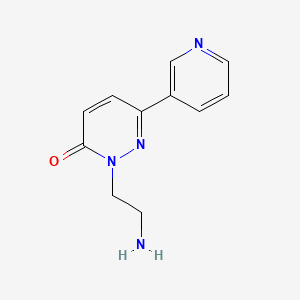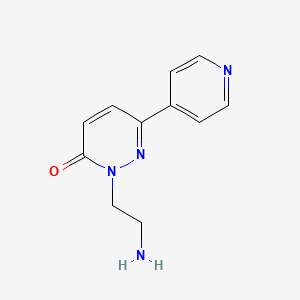![molecular formula C13H18N2O3 B1523362 3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid CAS No. 1184267-73-9](/img/structure/B1523362.png)
3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid
Übersicht
Beschreibung
3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid, also known as 3-Methyl-2-phenylcarbamoylmethylpropanamide, is an organic compound belonging to the class of carboxylic acids and amides. It is a colorless solid that is soluble in water and other organic solvents. This compound has a wide range of applications in both scientific research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Polymorphism
Research on amino alcohols and their salts with quinaldinate has provided insights into hydrogen bonding and polymorphism, where different amino alcohols, including those structurally similar to the compound of interest, have been synthesized and analyzed for their crystal structures. These studies reveal the significance of NH3+ and carboxylate moieties in forming distinct hydrogen bonding patterns and π-π stacking interactions, leading to various polymorphic forms. Such insights are critical for understanding the physical properties and stability of pharmaceutical compounds (Podjed & Modec, 2022).
Carbamate Formation
Investigations into carbamate formation, particularly in systems involving amino alcohols like 2-amino-2-methyl-1-propanol, under different CO2 loadings and temperatures have provided valuable data for the development of carbon capture and storage (CCS) technologies. These studies, through techniques like nuclear magnetic resonance (NMR) spectroscopy, help in understanding the kinetics and thermodynamics of carbamate formation, a reaction relevant to the environmental and pharmaceutical industries (Ciftja, Hartono, & Svendsen, 2014).
Antimicrobial Activity
The synthesis of N-substituted-β-amino acid derivatives, incorporating various moieties such as 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline, highlights the potential of these compounds in antimicrobial applications. Some synthesized derivatives have shown promising antimicrobial and antifungal activities against pathogens like Staphylococcus aureus and Candida tenuis. This line of research opens avenues for developing new antimicrobial agents (Mickevičienė et al., 2015).
Organometallic Chemistry and Antibacterial Activity
The exploration of organometallic compounds, including those with carboxylic acid derivatives, in medicinal chemistry, provides a novel approach to drug development. The synthesis of planar chiral organometallic compounds and their evaluation against bacterial strains showcase the integration of organometallic chemistry into the search for new antibacterial agents. Although the initial results may not always show high activity, they contribute significantly to the understanding and development of organometallic antibiotics (Patra, Merz, & Metzler-Nolte, 2012).
Propionic Acid Recovery
The recovery of propionic acid from aqueous solutions using reactive extraction methods underscores the importance of such compounds in industrial applications. Studies focused on the extraction efficiency and mechanisms provide essential data for the design of processes in the chemical, pharmaceutical, and food industries. These methods aim to improve the sustainability and efficiency of production processes by recovering valuable carboxylic acids from waste streams (Keshav, Chand, & Wasewar, 2009).
Safety And Hazards
This compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .
Eigenschaften
IUPAC Name |
3-[methyl-[2-(2-methylanilino)-2-oxoethyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-5-3-4-6-11(10)14-12(16)9-15(2)8-7-13(17)18/h3-6H,7-9H2,1-2H3,(H,14,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGMJMBSFUOULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1523280.png)
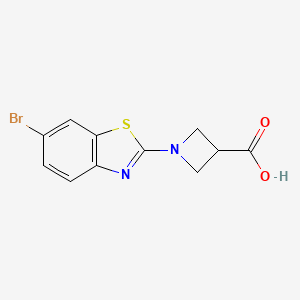
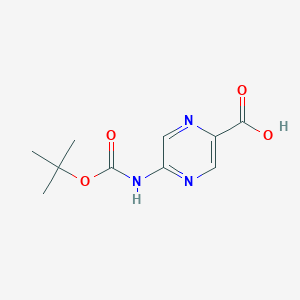
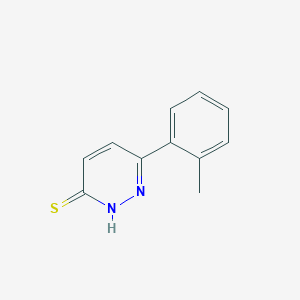

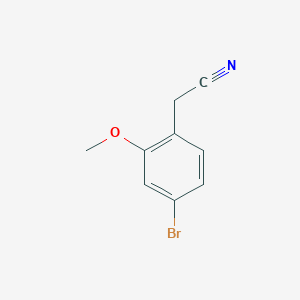
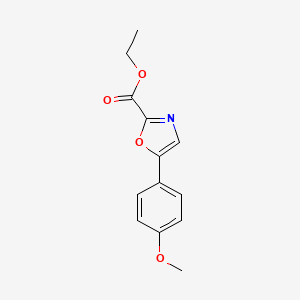
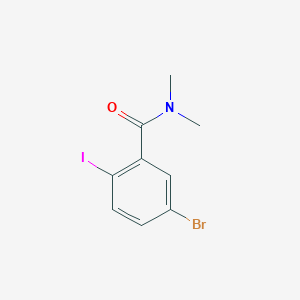
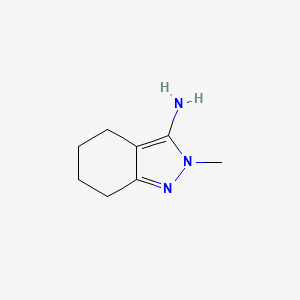
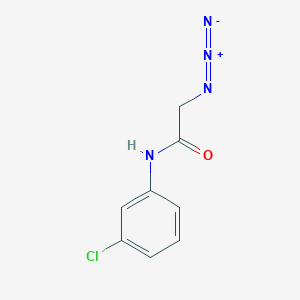
![Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate](/img/structure/B1523297.png)
